molecular formula C19H19N3O3S B2684859 N-(2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688336-17-6

N-(2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2684859
CAS No.: 688336-17-6
M. Wt: 369.44
InChI Key: WXPMEUDEBNZFLY-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thioacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-methoxyphenylamine: This can be achieved through the reduction of 2-nitroanisole using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

    Synthesis of 1-(4-methoxyphenyl)-1H-imidazole: This involves the cyclization of 4-methoxyphenylglyoxal with ammonium acetate.

    Formation of the thioacetamide linkage: The final step involves the reaction of 2-methoxyphenylamine with 1-(4-methoxyphenyl)-1H-imidazole-2-thiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like boron tribromide (BBr3).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Boron tribromide (BBr3), sodium hydride (NaH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

N-(2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and imidazolyl groups play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
  • N-(2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
  • N-(2-methoxyphenyl)-2-((1-(4-methylphenyl)-1H-imidazol-2-yl)thio)acetamide

Uniqueness

N-(2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of both methoxyphenyl and imidazolyl groups, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Biological Activity

N-(2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features an imidazole ring, a thioether linkage, and methoxyphenyl groups, which contribute to its unique reactivity and potential biological effects. The synthesis typically involves three main steps:

  • Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal with ammonia and an aldehyde or ketone, such as 2-methoxybenzaldehyde.
  • Thioether Formation : The imidazole derivative is reacted with a thiol compound under basic conditions to create the thioether linkage.
  • Acetamide Formation : Finally, the thioether-imidazole intermediate is acylated with phenethylamine and acetic anhydride to yield the desired acetamide.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, indicating potential applications in antimicrobial, antifungal, and anticancer therapies.

Anticancer Activity

Research indicates that compounds with imidazole structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazole can inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and thymidylate synthase .

In vitro assays demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective cytotoxicity at low concentrations .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The imidazole moiety may interact with various enzymes, modulating their activity. This interaction is crucial in pathways related to cell proliferation and apoptosis.
  • Metal Ion Binding : The thioether linkage may facilitate binding to metal ions, which can play a role in biological processes such as enzyme catalysis .

Study 1: Anticancer Efficacy

A study published in ACS Omega explored the apoptotic effects of similar imidazole derivatives on breast cancer cells. The results indicated that these compounds could significantly reduce cell viability by inducing apoptosis through CDK inhibition .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of related thioether compounds. Results showed promising antibacterial effects against Gram-positive bacteria, suggesting potential applications in treating infections .

Data Table: Biological Activity Summary

Biological ActivityTargetIC50 ValuesReference
AnticancerMCF-723.31 µM
AnticancerHCT11672.22 µM
AntimicrobialGram-positive bacteria<10 µM

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-24-15-9-7-14(8-10-15)22-12-11-20-19(22)26-13-18(23)21-16-5-3-4-6-17(16)25-2/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPMEUDEBNZFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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